Thonzonium bromide

Vue d'ensemble

Description

Le bromure de thonzonium est un détergent et un tensioactif monocationique largement utilisé dans les formulations pharmaceutiques. Il est connu pour sa capacité à promouvoir le contact tissulaire en dispersant et en pénétrant les débris cellulaires et les exsudats. Cette propriété le rend particulièrement utile dans les gouttes auriculaires et nasales pour améliorer l'efficacité des principes actifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le bromure de thonzonium peut être synthétisé par une série de réactions chimiques impliquant l'alkylation d'une amine tertiaire avec un halogénure d'alkyle à longue chaîne. La réaction implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter le processus. Le produit final est purifié par cristallisation ou d'autres techniques de séparation .

Méthodes de production industrielle

Dans les milieux industriels, le bromure de thonzonium est produit à l'aide de réacteurs à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de réactifs de haute pureté et de méthodes de purification avancées pour obtenir le produit final adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de thonzonium subit diverses réactions chimiques, notamment :

Oxydation : Le bromure de thonzonium peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Le bromure de thonzonium peut participer à des réactions de substitution, où l'ion bromure est remplacé par d'autres nucléophiles

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles tels que les ions hydroxyde ou d'autres halogénures sont couramment utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de thonzonium oxydés, tandis que les réactions de substitution peuvent donner divers produits substitués .

Applications de la recherche scientifique

Le bromure de thonzonium a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme tensioactif et détergent dans diverses réactions et processus chimiques.

Biologie : Le bromure de thonzonium est utilisé dans la recherche biologique pour améliorer la pénétration des principes actifs dans les études cellulaires.

Médecine : Il est un composant clé des gouttes auriculaires et nasales, favorisant la dispersion et la pénétration des débris cellulaires et des exsudats.

Industrie : Le bromure de thonzonium est utilisé dans des applications industrielles où ses propriétés tensioactives sont bénéfiques, telles que les processus de nettoyage et de formulation

Mécanisme d'action

Le bromure de thonzonium exerce ses effets en dispersant et en pénétrant les débris cellulaires et les exsudats, favorisant ainsi le contact tissulaire des principes actifs contenus dans le médicament administré. Il agit comme un inhibiteur de l'ATPase vacuolaire, découplant et bloquant la fonction de la pompe sans inhiber l'hydrolyse de l'ATP. Ce mécanisme améliore l'efficacité des principes actifs dans les formulations pharmaceutiques .

Applications De Recherche Scientifique

Antiviral Applications

Inhibition of SARS-CoV-2

Recent studies have demonstrated that thonzonium bromide exhibits significant antiviral activity against SARS-CoV-2. It acts as an inhibitor of the viral 3CL protease, crucial for the replication of the virus. The compound was found to have an IC value of 2.04 μM, indicating its potency in inhibiting the enzyme responsible for processing viral polyproteins .

Mechanism of Action

The mechanism by which this compound inhibits SARS-CoV-2 involves occupying the catalytic site of the protease and inducing conformational changes that hinder its activity. This selectivity is notable as it does not affect human chymotrypsin C or Dipeptidyl peptidase IV, suggesting a targeted action against viral proteases .

Broad-Spectrum Activity

This compound has also shown efficacy against other coronaviruses, including MERS-CoV and HCoV-229E, highlighting its potential as a broad-spectrum antiviral agent .

Anticancer Research

Malignant Pleural Mesothelioma

This compound has been identified as a promising agent in the treatment of malignant pleural mesothelioma (MPM), a cancer with limited treatment options. In vitro studies revealed that this compound inhibited cell proliferation and induced apoptosis in various MPM cell lines .

In Vivo Efficacy

In an in vivo xenograft model, this compound significantly improved overall survival rates compared to control groups. The compound's mechanism involves modulation of key signaling pathways such as ERK1/2 and p38, along with effects on mitochondrial function .

Antimicrobial Properties

Topical Applications

This compound is traditionally used in treating ear infections due to its antimicrobial properties. It has been shown to be effective against multidrug-resistant filamentous fungi and has potential for topical oral applications as an anticaries agent .

Impact on Microbiomes

Research indicates that topical application of this compound can alter gastrointestinal microbiomes without harmful effects on host tissues. This suggests its utility in managing oral health while maintaining microbial balance .

Pharmaceutical Formulations

Enhancing Drug Delivery

As a cationic surfactant, this compound is employed to enhance the penetration of antimicrobial agents through biological membranes. Its surfactant properties facilitate the dispersion of cellular debris and exudate, making it valuable in pharmaceutical formulations aimed at improving drug absorption .

Data Summary

Mécanisme D'action

Thonzonium bromide exerts its effects by dispersing and penetrating cellular debris and exudate, thereby promoting tissue contact of the active ingredients contained in the administered medication. It acts as an inhibitor of vacuolar ATPase, uncoupling and blocking the function of the pump without inhibiting ATP hydrolysis. This mechanism enhances the effectiveness of the active ingredients in pharmaceutical formulations .

Comparaison Avec Des Composés Similaires

Composés similaires

- Bromure de décaméthonium

- Chlorure de cétalconium

- Bromure de domiphène

- Farnésol (agent antimicrobien structurellement similaire)

Unicité

Le bromure de thonzonium est unique en raison de ses propriétés tensioactives et détergentes spécifiques, qui le rendent très efficace pour promouvoir le contact tissulaire et améliorer la pénétration des principes actifs. Sa capacité à inhiber l'ATPase vacuolaire et ses propriétés antifongiques le distinguent encore des autres composés similaires .

Activité Biologique

Thonzonium bromide (TB) is a cationic surfactant that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. Originally approved by the FDA for treating ear infections, recent studies have highlighted its potential in various therapeutic applications, including its efficacy against coronaviruses and its impact on oral health.

Antiviral Activity

Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for the virus's replication. The compound demonstrated an IC50 value of 2.04 ± 0.25 μM in fluorescence resonance energy transfer (FRET)-based assays, indicating its effectiveness in inhibiting viral activity .

Mechanism of Action:

- Inhibition of Protease Activity: TB binds to the catalytic site of the SARS-CoV-2 3CL protease, inducing conformational changes that hinder its function.

- Selectivity: Notably, TB did not inhibit human chymotrypsin C (CTRC) or Dipeptidyl peptidase IV (DPP-IV), suggesting a degree of selectivity that may reduce potential side effects .

Antibacterial Properties

This compound has also been shown to possess significant antibacterial activity against multidrug-resistant filamentous fungi and other pathogens. Its mechanism involves disrupting microbial cell membranes due to its surfactant properties, which can lead to cell lysis .

Impact on Oral Health

In studies focusing on dental applications, TB was evaluated for its effects on oral microbiota and caries prevention. A notable study demonstrated that topical application of TB reduced dental caries in a rat model without cytotoxic effects on oral tissues. The treatment led to localized disturbances in the oral microbiome but promoted beneficial bacterial turnover in the gut microbiota .

Key Findings:

- Caries Reduction: TB effectively reduced caries incidence without harming surrounding tissues.

- Microbiome Effects: Altered oral-gut microbial interactions were observed, with specific disruptions in taxa like Rothia and Veillonella while maintaining overall gut microbiome integrity .

Osteoclast Inhibition

This compound has also been investigated for its effects on bone metabolism. It inhibited RANKL-induced osteoclast formation and function in vitro, which is critical in conditions like osteoporosis and aseptic loosening of orthopedic implants .

Mechanistic Insights:

- Blocking Signaling Pathways: TB interferes with key signaling pathways involved in osteoclast differentiation, such as NF-κB and ERK.

- In Vivo Efficacy: In murine models, TB prevented LPS-induced bone loss, highlighting its potential as a therapeutic agent for osteolytic diseases .

Summary of Biological Activities

Propriétés

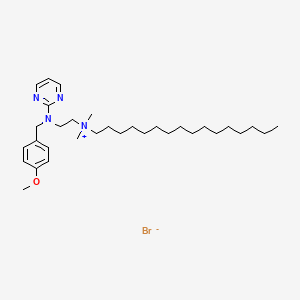

IUPAC Name |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDWFZTSDZAIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045326 | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-08-2 | |

| Record name | Thonzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzonium bromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tonzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]

ANone: this compound is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.

A: this compound's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []

ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for this compound.

A: While specific Structure-Activity Relationship (SAR) studies for this compound are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []

A: The research papers primarily discuss this compound in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []

A: Yes, research indicates that this compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []

A: Yes, recent research is investigating the impact of this compound on both oral and gut microbiomes. []

A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for this compound and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.